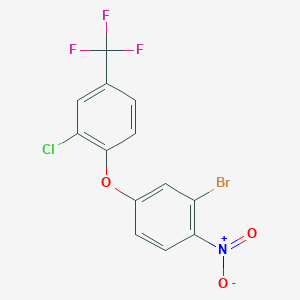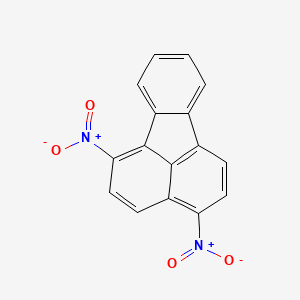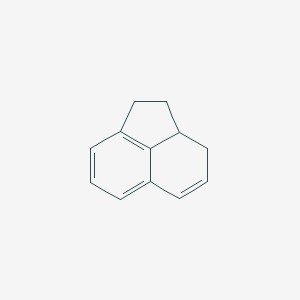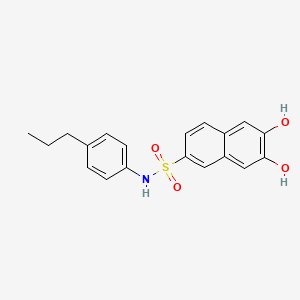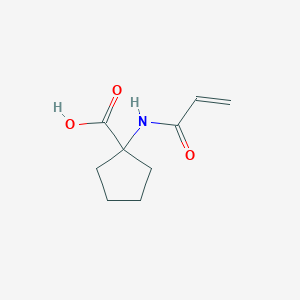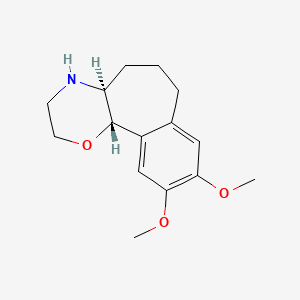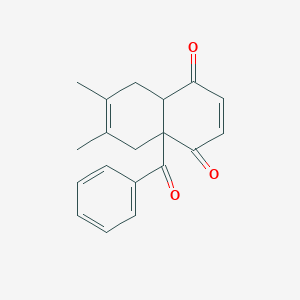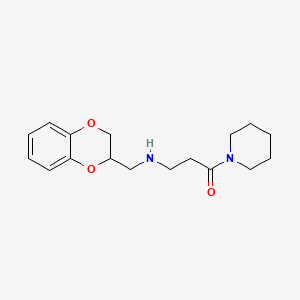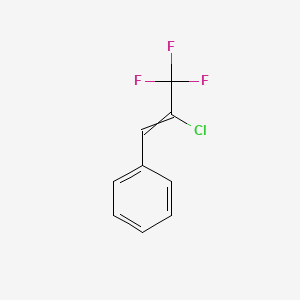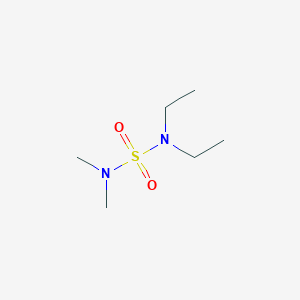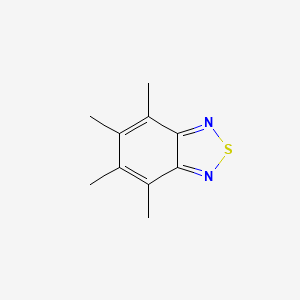![molecular formula C20H24ClN3O4 B14330174 N'-[2,3-Bis(4-hydroxyphenyl)pentyl]-N-(2-chloroethyl)-N-nitrosourea CAS No. 110933-28-3](/img/structure/B14330174.png)
N'-[2,3-Bis(4-hydroxyphenyl)pentyl]-N-(2-chloroethyl)-N-nitrosourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-[2,3-Bis(4-hydroxyphenyl)pentyl]-N-(2-chloroethyl)-N-nitrosourea is a synthetic organic compound known for its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes hydroxyphenyl groups, a chloroethyl group, and a nitrosourea moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2,3-Bis(4-hydroxyphenyl)pentyl]-N-(2-chloroethyl)-N-nitrosourea typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the Hydroxyphenyl Intermediate: This step involves the reaction of phenol with appropriate reagents to introduce hydroxy groups at specific positions.
Alkylation: The hydroxyphenyl intermediate is then alkylated with a suitable alkylating agent to form the bis(4-hydroxyphenyl)pentyl moiety.
Introduction of the Chloroethyl Group: The chloroethyl group is introduced through a nucleophilic substitution reaction, where a chloroethylating agent reacts with the intermediate compound.
Nitrosation: Finally, the nitrosourea moiety is introduced through a nitrosation reaction, where a nitrosating agent reacts with the chloroethyl intermediate under controlled conditions.
Industrial Production Methods
Industrial production of N’-[2,3-Bis(4-hydroxyphenyl)pentyl]-N-(2-chloroethyl)-N-nitrosourea follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
N’-[2,3-Bis(4-hydroxyphenyl)pentyl]-N-(2-chloroethyl)-N-nitrosourea undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl groups can undergo oxidation to form quinones.
Reduction: The nitrosourea moiety can be reduced to form amines.
Substitution: The chloroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) and thiols (R-SH) are commonly employed.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
N’-[2,3-Bis(4-hydroxyphenyl)pentyl]-N-(2-chloroethyl)-N-nitrosourea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in chemotherapy due to its ability to alkylate DNA.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N’-[2,3-Bis(4-hydroxyphenyl)pentyl]-N-(2-chloroethyl)-N-nitrosourea involves several molecular targets and pathways:
DNA Alkylation: The chloroethyl group can alkylate DNA, leading to cross-linking and inhibition of DNA replication.
Oxidative Stress: The hydroxyphenyl groups can generate reactive oxygen species (ROS), leading to oxidative stress and cell damage.
Enzyme Inhibition: The compound can inhibit various enzymes involved in DNA repair and cell proliferation.
相似化合物的比较
Similar Compounds
- N’-[2,3-Bis(4-hydroxyphenyl)propyl]-N-(2-chloroethyl)-N-nitrosourea
- N’-[2,3-Bis(4-hydroxyphenyl)butyl]-N-(2-chloroethyl)-N-nitrosourea
Uniqueness
N’-[2,3-Bis(4-hydroxyphenyl)pentyl]-N-(2-chloroethyl)-N-nitrosourea is unique due to its specific combination of hydroxyphenyl, chloroethyl, and nitrosourea groups, which confer distinct chemical reactivity and biological activity. Its longer alkyl chain compared to similar compounds may influence its solubility, stability, and interaction with biological targets.
属性
CAS 编号 |
110933-28-3 |
|---|---|
分子式 |
C20H24ClN3O4 |
分子量 |
405.9 g/mol |
IUPAC 名称 |
3-[2,3-bis(4-hydroxyphenyl)pentyl]-1-(2-chloroethyl)-1-nitrosourea |
InChI |
InChI=1S/C20H24ClN3O4/c1-2-18(14-3-7-16(25)8-4-14)19(15-5-9-17(26)10-6-15)13-22-20(27)24(23-28)12-11-21/h3-10,18-19,25-26H,2,11-13H2,1H3,(H,22,27) |
InChI 键 |
NDMOZXMBBYOYMD-UHFFFAOYSA-N |
规范 SMILES |
CCC(C1=CC=C(C=C1)O)C(CNC(=O)N(CCCl)N=O)C2=CC=C(C=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


